molecular formula C9H11ClN2 B1520653 3-(1-Aminoethyl)benzonitrile hydrochloride CAS No. 1188264-05-2

3-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No. B1520653
M. Wt: 182.65 g/mol
InChI Key: UMKDPZGKJZQZAY-UHFFFAOYSA-N
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Description

“3-(1-Aminoethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C9H11ClN2 . It has a molecular weight of 182.65 . This compound exists as a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-(1-Aminoethyl)benzonitrile hydrochloride” is 1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(1-Aminoethyl)benzonitrile hydrochloride” is a solid at room temperature . It has a molecular weight of 182.65 .

Scientific Research Applications

Magnetic Refrigeration and Slow Magnetic Relaxation

Benzonitrile derivatives have been studied for their magnetic properties, such as in the synthesis of lanthanide coordination compounds, which exhibit significant magnetocaloric effects and slow relaxation of magnetization. These properties are crucial for magnetic refrigeration applications (Sheikh, Adhikary, & Konar, 2014).

Corrosion Inhibition

Benzonitrile derivatives have been evaluated as corrosion inhibitors for metals, demonstrating excellent performance in protecting materials from corrosion in acidic mediums. This application is vital for extending the lifespan of metal components in various industrial processes (Chaouiki et al., 2018).

Novel Synthetic Pathways

Research on benzonitrile compounds has led to novel synthetic pathways for creating complex organic molecules, such as the one-pot synthesis of 3-amino-1,2-benzisoxazoles. These methodologies are fundamental for advancing organic chemistry and pharmaceutical development (Palermo, 1996).

Fluorescent Probes and Sensors

Benzonitrile derivatives have been designed as fluorescent chemosensors, capable of detecting metal ions in aqueous mediums. Such sensors are critical for environmental monitoring, biomedical research, and the development of diagnostic tools (Li et al., 2021).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of benzonitrile derivatives, indicating their potential as precursors for developing new antimicrobial agents. This research is vital for addressing the growing issue of antibiotic resistance (Kumar et al., 2022).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-(1-aminoethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDPZGKJZQZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Aminoethyl)benzonitrile hydrochloride

CAS RN

1188264-05-2
Record name Benzonitrile, 3-(1-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188264-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-aminoethyl)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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